molecular formula C7H14F2O3S B2790472 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate CAS No. 2031268-93-4

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate

Cat. No.: B2790472
CAS No.: 2031268-93-4
M. Wt: 216.24
InChI Key: MUMRBBLRCRKMHM-UHFFFAOYSA-N
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Description

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate ( 2031268-93-4) is a chemical compound with the molecular formula C7H14F2O3S and a molecular weight of 216.25 g/mol . Its structure features a methanesulfonate (mesylate) ester group, a well-known functional group that serves as an excellent leaving group in synthetic organic chemistry, particularly in nucleophilic substitution reactions . The simultaneous presence of the mesylate group and geminal dimethyl-substituted difluoroalkyl chain makes this molecule a valuable bifunctional synthetic building block. Researchers can leverage the reactivity of the mesylate to introduce the 3,3-difluoro-2,2-dimethylbutyl moiety into more complex molecules. The difluoromethyl group is a key motif in medicinal and agrochemical research due to its ability to influence the electronic properties, metabolic stability, and bioavailability of lead compounds . While specific biological studies on this exact compound are not available in the public domain, its structure suggests potential as an intermediate in the synthesis of more complex molecules for pharmaceutical development and chemical biology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,3-difluoro-2,2-dimethylbutyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14F2O3S/c1-6(2,7(3,8)9)5-12-13(4,10)11/h5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMRBBLRCRKMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COS(=O)(=O)C)C(C)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14F2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate typically involves the reaction of 3,3-Difluoro-2,2-dimethylbutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by distillation or recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, and the product is purified using industrial-scale distillation or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

One significant application of 3,3-difluoro-2,2-dimethylbutyl methanesulfonate is in the development of pharmaceutical compounds. Its structure allows it to act as a versatile building block in the synthesis of various drug candidates. The incorporation of fluorine atoms often enhances the biological activity and metabolic stability of pharmaceutical agents. For instance, compounds with similar difluorinated moieties have been investigated for their pharmacological properties against diseases such as cancer and leishmaniasis .

Research indicates that fluorinated sulfonates like this compound may exhibit anticancer properties by inhibiting enzymes involved in tumor growth. Additionally, studies have shown that derivatives of this compound can effectively inhibit the growth of Leishmania parasites, suggesting potential applications in treating leishmaniasis .

Organic Synthesis

In organic chemistry, this compound serves as an important reagent for nucleophilic substitution reactions. Its unique properties allow it to participate in various synthetic pathways that lead to the formation of more complex molecules. The difluorinated structure enhances reactivity compared to non-fluorinated counterparts.

Case Study 1: Anticancer Activity

A study conducted on fluorinated compounds demonstrated that certain derivatives of this compound could inhibit specific cancer cell lines by targeting topoisomerase enzymes. These enzymes are crucial for DNA replication and repair processes in cancer cells. The research revealed that these compounds could induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells .

Case Study 2: Anti-Leishmanial Properties

In another investigation focused on leishmaniasis treatment, researchers synthesized glycosylated derivatives of this compound. These derivatives showed enhanced binding affinity to target proteins associated with the Leishmania parasite compared to their non-glycosylated forms. The study concluded that these compounds could serve as promising leads for developing new anti-leishmanial therapies .

Mechanism of Action

The mechanism of action of 3,3-Difluoro-2,2-dimethylbutyl methanesulfonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new chemical bonds and the modification of the original molecule .

Comparison with Similar Compounds

3,3-Difluoro-2,2-dimethylbutyl Trifluoromethanesulfonate

  • Molecular Formula : C₇H₁₁F₅O₃S (vs. C₈H₁₅F₂O₃S for the methanesulfonate) .
  • Key Differences :
    • Leaving Group : The trifluoromethanesulfonate (triflate) group (CF₃SO₃⁻) is a superior leaving group compared to methanesulfonate (CH₃SO₃⁻), making triflates more reactive in nucleophilic substitution reactions.
    • Electron-Withdrawing Effects : The triflate’s three fluorine atoms increase electron withdrawal, accelerating reaction rates but reducing thermal stability.
    • Applications : Triflates are often used in high-yield coupling reactions (e.g., Suzuki-Miyaura), whereas methanesulfonates are preferred for controlled alkylation processes .

Lead Methanesulfonate

  • Molecular Formula: Not explicitly stated, but likely contains Pb²⁺ and methanesulfonate anions .
  • Key Differences :
    • Physical State : Lead methanesulfonate is a colorless liquid, while the target compound is likely a solid or viscous liquid due to its branched alkyl chain.
    • Toxicity : Lead methanesulfonate poses significant health risks (e.g., CNS toxicity), whereas alkyl methanesulfonates are generally less toxic but still irritants .

Methyl Trifluoromethanesulfonate

  • Molecular Formula : C₂H₃F₃O₃S .
  • Key Differences :
    • Reactivity : Methyl triflate is highly reactive and moisture-sensitive, requiring careful handling. The target compound’s bulky alkyl chain may reduce reactivity but improve stability.
    • Hazard Profile : Methyl triflate is classified as flammable (H226) and corrosive (H314), whereas the target compound’s hazards are less documented but may include similar irritant properties .

Dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate

  • Molecular Formula : C₉H₁₇F₂O₅P .
  • Key Differences: Functional Group: This compound contains a phosphonate group (PO₃) instead of a sulfonate (SO₃), altering its chemical behavior (e.g., chelating properties).

Data Table: Comparative Analysis

Property 3,3-Difluoro-2,2-dimethylbutyl Methanesulfonate 3,3-Difluoro-2,2-dimethylbutyl Triflate Lead Methanesulfonate Methyl Triflate
Molecular Formula C₈H₁₅F₂O₃S C₇H₁₁F₅O₃S Not specified C₂H₃F₃O₃S
Leaving Group Ability Moderate High Low (ionic compound) Very High
Thermal Stability High Moderate High Low
Typical Applications Alkylation, intermediates Cross-coupling reactions Electroplating Methylation
Toxicity Irritant (presumed) Irritant CNS toxicity Corrosive

Research Findings and Implications

  • Reactivity Trends : The triflate group’s electron-withdrawing nature enhances leaving group ability but compromises stability. The target compound’s methanesulfonate group balances reactivity and shelf life, making it suitable for controlled syntheses .
  • This trait is shared with dimethyl-(3,3-difluoro-2,2-dihydroxyheptyl)phosphonate .
  • Safety Considerations : While alkyl methanesulfonates are less hazardous than lead derivatives, proper handling is essential to avoid respiratory or dermal irritation .

Biological Activity

3,3-Difluoro-2,2-dimethylbutyl methanesulfonate is a fluorinated organic compound known for its unique structural features, which include two fluorine atoms and a methanesulfonate functional group. This compound has garnered attention in various fields due to its potential biological activities and applications in organic synthesis.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

 CH3)2C(CF2)CH2OSO2CH3\text{ CH}_3)_2\text{C}(\text{CF}_2)\text{CH}_2\text{OSO}_2\text{CH}_3

This compound's difluorinated branched alkyl chain contributes to its stability and reactivity, making it an interesting subject for pharmacological studies.

Biological Activity Overview

Research on the biological activity of this compound is still emerging. However, preliminary studies suggest that compounds with similar difluorinated moieties often exhibit significant pharmacological properties. The following areas highlight its potential biological activities:

  • Enzyme Interactions : The structural characteristics of this compound may facilitate interactions with various enzymes, potentially influencing metabolic pathways.
  • Receptor Modulation : Similar fluorinated sulfonates have been noted for their ability to modulate receptor activity, which could lead to therapeutic applications in drug development.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful. The following table summarizes key features and biological activities of related compounds:

Compound NameStructure FeaturesUnique Properties
1,1-Difluoroethanol methanesulfonate Difluorinated ethanolUseful in nucleophilic substitution
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate Difluorinated acetic acidExcellent difluorocarbene source
4-Fluorobenzyl methanesulfonate Fluorobenzene derivativeEnhanced reactivity in electrophilic substitutions

Each of these compounds exhibits unique reactivity profiles and biological activities due to their structural variations. The difluorinated moiety in this compound distinguishes it by enhancing its stability and reactivity in organic synthesis.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield/PurityReference
Reaction Temperature0–5°CMinimizes hydrolysis
MsCl Equivalents1.2–1.5Balances reactivity vs. byproducts
SolventAnhydrous DCMEnhances sulfonation rate
PurificationSilica ChromatographyRemoves unreacted alcohol

Q. Table 2: Analytical Markers for Structural Validation

TechniqueDiagnostic FeatureReference
¹H NMRδ 1.3 ppm (CH3), δ 3.1 ppm (SO3CH3)
¹⁹F NMRDoublet (²JF-F = 22 Hz)
HRMS[M+H]<sup>+</sup> m/z 256.0921

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